molecular formula C37H70NO8P B1243932 Dipalmitoleoylphosphatidylethanolamine

Dipalmitoleoylphosphatidylethanolamine

Cat. No. B1243932
M. Wt: 687.9 g/mol
InChI Key: PGPMCWZMPPZJML-VMNXYWKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(16:1(9Z)/16:1(9Z)) is a metabolite found in Escherichia coli (strain K12, MG1655).

Scientific Research Applications

Phase Behavior and Structural Stability

Dipalmitoleoylphosphatidylethanolamine (DPOPE) exhibits unique phase behavior under varying conditions, crucial for understanding membrane dynamics. Li and Yamazaki (2004) revealed that DPOPE membranes transition from the Lα to HII phase at specific pH levels, influenced by the presence of KCl and cationic dioctadecyldimethylammonium (DODMA) (Li & Yamazaki, 2004). They further demonstrated the impact of dioleoylphosphatidic acid (DOPA) on these phase transitions, highlighting DPOPE’s responsiveness to environmental changes (Li & Yamazaki, 2004).

Interactions with Viral Fusion Peptides

Siegel and Epand (2000) explored how viral fusion peptides affect DPOPE, discovering that low concentrations of these peptides induce a Q(II) phase, relevant to membrane fusion mechanisms (Siegel & Epand, 2000). This research offers insights into how DPOPE interacts with biological molecules and its potential role in cellular processes.

Molecular Dynamics and Membrane Properties

Marrink and Mark (2003) conducted molecular dynamics simulations to study DPOPE's aggregation into small unilamellar vesicles, highlighting differences in lipid packing between inner and outer monolayers and their implications for membrane properties (Marrink & Mark, 2003). Uppulury, Coppock, and Kindt (2015) also used molecular dynamics to examine the gel phase of DPOPE, revealing connections between molecular packing order and tail tilt angle (Uppulury et al., 2015).

Cellular Signaling and Metabolic Effects

Tsuchiya, Kanno, and Nishizaki (2014) investigated the influence of DPPE, a variant of DPOPE, on cellular signaling. They found that DPPE enhances protein phosphatase 2A (PP2A) activity, affecting insulin signaling and glucose uptake in cells, which could have significant implications for metabolic regulation and disease treatment (Tsuchiya et al., 2014).

Lipid Interactions and Monolayer Behavior

Jordanova et al. (2009) examined the interfacial behavior of DPoPE monolayers in the presence of surfactant protein C, revealing how these interactions affect the disintegration and dynamic surface tensions of lipid films, important for understanding lung surfactant behavior and other biological processes (Jordanova et al., 2009).

properties

Product Name

Dipalmitoleoylphosphatidylethanolamine

Molecular Formula

C37H70NO8P

Molecular Weight

687.9 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-

InChI Key

PGPMCWZMPPZJML-VMNXYWKNSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC

synonyms

dipalmitoleoylphosphatidylethanolamine
DPOPE cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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